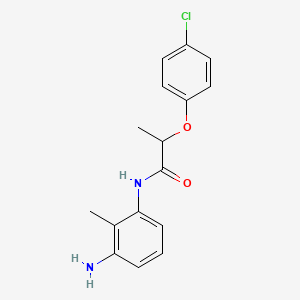
N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide
Übersicht
Beschreibung
“N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide” is a chemical compound with the molecular formula C15H15ClN2O2 and a molecular weight of 290.74 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide” consists of a 3-amino-2-methylphenyl group attached to a 2-(4-chlorophenoxy) propanamide group . The presence of both amine and amide functional groups in the molecule could potentially influence its chemical behavior and interactions.Physical And Chemical Properties Analysis
“N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide” is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available literature.Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-propanamide and its derivatives have been investigated for their potential antibacterial activity. For instance, Tumosienė et al. (2012) synthesized various azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and evaluated their antibacterial effectiveness against Rhizobium radiobacter, showcasing the compound's potential in antimicrobial applications (Tumosienė et al., 2012).
Anticonvulsant Studies
The compound has been explored for its anticonvulsant properties. Idris et al. (2011) prepared isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides and demonstrated their efficacy in seizure test models, suggesting potential use in treating generalized seizures (Idris et al., 2011).
Malaria Treatment
Research led by Norcross et al. (2019) focused on developing an aminoacetamide scaffold for combating Plasmodium falciparum, the parasite responsible for malaria. This work highlights the application of related compounds in antimalarial drug development (Norcross et al., 2019).
Antimicrobial Properties
Baranovskyi et al. (2018) synthesized 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides and found these compounds to have significant antibacterial and antomycotic activity, underlining the potential of these derivatives in antimicrobial research (Baranovskyi et al., 2018).
Immunomodulatory Activity
The compound's derivatives have been studied for their potential in immunosuppressive therapy. Giraud et al. (2010) synthesized N-aryl-3-(indol-3-yl)propanamides and highlighted one derivative's significant inhibitory activity on murine splenocytes proliferation, suggesting a role in immune modulation (Giraud et al., 2010).
Herbicidal Activity
Investigations into the compound's use in agriculture have also been conducted. Liu et al. (2008) synthesized a derivative and evaluated its herbicidal activity, finding it effective against certain plants (Liu et al., 2008).
Eigenschaften
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(4-chlorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-14(18)4-3-5-15(10)19-16(20)11(2)21-13-8-6-12(17)7-9-13/h3-9,11H,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSROFSVKAESDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-2-methylphenyl)-2-(4-chlorophenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide](/img/structure/B1390810.png)
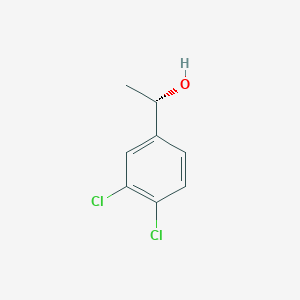

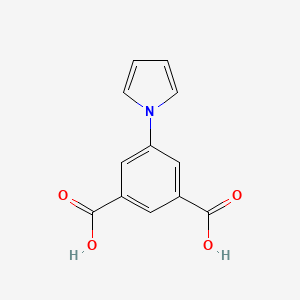
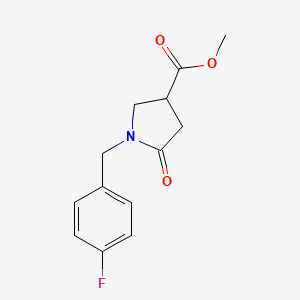
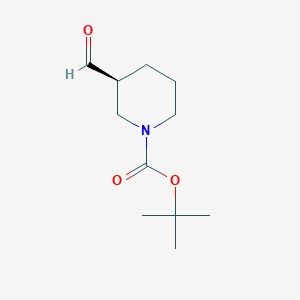
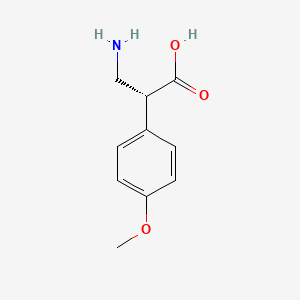


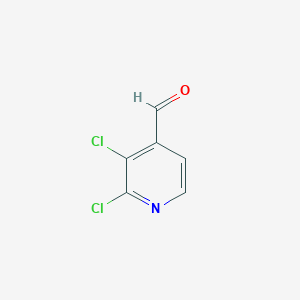
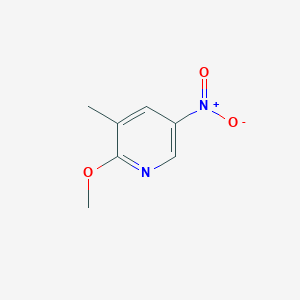
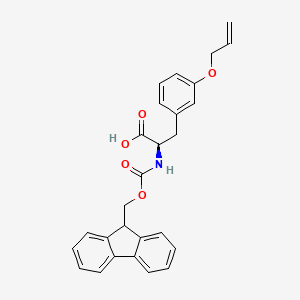
![[3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic acid](/img/structure/B1390831.png)